Cyclopentyl Nitrite: A Comprehensive Technical Guide
Cyclopentyl Nitrite: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core chemical and physical properties of cyclopentyl nitrite (B80452). It includes a summary of its quantitative data, experimental protocols for its synthesis and analysis, and a visualization of its mechanism of action.
Core Chemical and Physical Properties
Cyclopentyl nitrite is an organic compound and an ester of cyclopentanol (B49286) and nitrous acid.[1] It belongs to the class of alkyl nitrites, which are known for their vasodilatory effects.[1]
Identification and Structure
| Identifier | Value |
| IUPAC Name | cyclopentyl nitrite[2] |
| CAS Number | 67764-33-4[3][4][5] |
| Molecular Formula | C5H9NO2[2][5][6][7][8] |
| Molecular Weight | 115.13 g/mol [2] |
| SMILES | C1CCC(C1)ON=O[2] |
| InChI | InChI=1S/C5H9NO2/c7-6-8-5-3-1-2-4-5/h5H,1-4H2[2] |
| InChIKey | MAEOZYAUPZYZTO-UHFFFAOYSA-N[2] |
Physical and Chemical Data
A comprehensive investigation of the physical and chemical properties of cyclopentyl nitrite has been challenging due to limited available data. Many standard physical properties have not been thoroughly experimentally determined or reported in the literature.[3]
| Property | Value | Source |
| Boiling Point | 102-103 °C | [7] |
| Appearance | Clear, yellow-tinted acidic liquid | [9] |
| Odor | Strong solvent odor | [9] |
| pH | 1-2 (for a synthesized sample) | [9] |
| Calculated LogP | 1.627 | [5] |
| Calculated Polar Surface Area | 38.66 Ų | [5] |
| Melting Point/Freezing Point | No data available | [3] |
| Density | No data available | [8] |
| Flash Point | No data available | [3] |
| Solubility | No data available |
Experimental Protocols
Synthesis of Cyclopentyl Nitrite
The synthesis of alkyl nitrites can be achieved by the reaction of an alcohol with a nitrite salt in an acidic medium.[10][11][12] A successful laboratory-scale synthesis of cyclopentyl nitrite has been reported involving the reaction of cyclopentanol with ammonium (B1175870) nitrate (B79036) in the presence of concentrated sulfuric acid.[9]
Materials:
Procedure:
-
React cyclopentanol with ammonium nitrate in the presence of concentrated sulfuric acid.[9]
-
The reaction is exothermic and results in the formation of a yellow liquid with a pH of 1-2.[9]
-
The upper layer containing the cyclopentyl nitrite can be separated.
An alternative, more general method for the continuous synthesis of alkyl nitrites involves gradually and continuously adding an alcohol, a metal nitrite (like sodium nitrite), and a strong acid to an aqueous medium.[10] The formed alkyl nitrite is then continuously drawn off from the reaction medium.[10]
It is important to note that an attempted synthesis using cyclopentanol and potassium nitrite in concentrated sulfuric acid was reported to be unsuccessful, with no detectable formation of cyclopentyl nitrite.[9]
Analytical Methods
The identification and analysis of cyclopentyl nitrite can be performed using a combination of spectroscopic and chromatographic techniques.[9]
1. Vapor Phase Infrared (IR) Spectroscopy:
-
Method: A drop of the liquid sample is placed in a gas cell with KBr windows and examined using a Fourier-transform infrared (FTIR) spectrometer.[9]
-
Expected Result: The resulting spectrum will show characteristic peaks for a non-aromatic nitrite compound.[9]
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Method: A headspace sample is injected into a GC-MS system.[9]
-
Typical GC Conditions: A suitable capillary column is used with a temperature program, for example, an initial temperature of 40°C held for 5 minutes, followed by a ramp to 200°C at 25°C/minute.[9]
-
Expected Mass Spectrum: The mass spectrum of cyclopentyl nitrite will show characteristic fragmentation patterns. A peak with a base peak at m/z 41 and major ions at 55, 57, 67, 69, and 84 has been reported to be consistent with cyclopentyl nitrite.[9]
3. Ion Chromatography:
-
Method: The sample is diluted in analytical grade water and analyzed using an ion chromatograph equipped with a suitable anion-exchange column. A mobile phase such as 9mM sodium carbonate can be used.[9]
-
Purpose: This method is used to confirm the presence of the nitrite anion and to distinguish it from nitrate.[9]
Mechanism of Action and Signaling Pathway
Alkyl nitrites, including cyclopentyl nitrite, are potent vasodilators.[1][11] Their physiological effects are mediated through the release of nitric oxide (NO), which acts as a signaling molecule to relax involuntary muscles, particularly those in the walls of blood vessels.[11] This leads to a decrease in blood pressure, flushing of the face, and an increased heart rate.[9][11]
The following diagram illustrates the generalized signaling pathway for the vasodilatory effect of alkyl nitrites.
Caption: Mechanism of alkyl nitrite-induced vasodilation.
Safety and Handling
Cyclopentyl nitrite should be handled with care in a well-ventilated area, avoiding contact with skin and eyes.[3] It is advised to use personal protective equipment such as safety glasses and gloves.[3] The chemical stability is maintained under recommended storage conditions, which involve keeping the container tightly closed in a cool, dry place.[3] In case of fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide can be used as extinguishing media.[3]
Applications and Relevance in Drug Development
Cyclopentyl nitrite, like other alkyl nitrites, has applications as a vasodilator.[1][9] Historically, amyl nitrite was used to treat angina.[11] The vasodilatory properties of these compounds also led to their recreational use as "poppers" to enhance sexual pleasure.[1][9]
For drug development professionals, the interest in cyclopentyl nitrite and related compounds lies in their ability to act as nitric oxide donors. The nitric oxide signaling pathway is a critical target in the treatment of various cardiovascular conditions, including hypertension and angina. Understanding the chemistry and pharmacology of compounds like cyclopentyl nitrite can inform the design of new therapeutic agents that modulate this pathway.
References
- 1. Cyclohexyl nitrite - Wikipedia [en.wikipedia.org]
- 2. Cyclopentyl nitrite | C5H9NO2 | CID 15473852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. valsynthese.ch [valsynthese.ch]
- 4. Cyclopentyl Nitrite | 67764-33-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. Nitrous acid, cyclopentyl ester|lookchem [lookchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. cyclopentyl nitrite [chemister.ru]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. astee.s3.amazonaws.com [astee.s3.amazonaws.com]
- 10. US20030149292A1 - Method for preparing alkyl nitrites - Google Patents [patents.google.com]
- 11. Amyl_nitrite [bionity.com]
- 12. Sciencemadness Discussion Board - Alkyl nitrite synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
